

Syzalterin Outperforms Other Flavonoids in Zornia latifolia in Modulating Neuronal Activity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Syzalterin	
Cat. No.:	B157492	Get Quote

A comparative analysis reveals the potent cannabis-like effects of **Syzalterin** on neuronal function, distinguishing it from other flavonoids present in Zornia latifolia. Experimental data from in vitro studies on rat cortical neurons demonstrate that **Syzalterin** is the primary contributor to the plant's neuroactive properties, while other flavonoids such as genistein and apigenin show negligible effects at similar concentrations.

Zornia latifolia, a plant traditionally used for its purported psychoactive properties, contains a variety of flavonoids. Among these, **Syzalterin** (6,8-dimethylapigenin) has been identified as the key bioactive compound responsible for the plant's cannabis-like effects. This comparison guide synthesizes the available experimental data to provide a clear understanding of **Syzalterin**'s superior performance in modulating neuronal activity compared to other flavonoids isolated from the same plant.

Comparative Analysis of Neuroactivity

The primary measure of neuroactivity in the key comparative studies involves the use of multielectrode array (MEA) technology to assess the spontaneous electrical activity of cultured rat cortical neurons. The key parameters measured are the Mean Firing Rate (MFR) and the Mean Bursting Rate (MBR), which are indicators of neuronal excitability and network activity.

A lipophilic extract of Zornia latifolia (ZL_lipo), rich in flavonoid aglycones, was found to significantly inhibit both MFR and MBR.[1][2] Further fractionation of this extract identified a specific fraction, ZL1, as having the strongest inhibitory effect.[1][2] Subsequent analysis of ZL1 revealed the presence of **Syzalterin**, genistein, and apigenin.[1][2]



To determine the individual contributions of these flavonoids, they were tested separately on the neuronal cultures. The results clearly demonstrated that **Syzalterin** was responsible for the observed neuroinhibition. In stark contrast, genistein and apigenin, at the same concentrations, did not produce any significant inhibition of MFR or MBR.[1][2] The effects of **Syzalterin** were found to be comparable to those of a high-THC hashish extract.[1][2]

Table 1: Comparison of the Effects of Flavonoids from Zornia latifolia on Neuronal Activity

Compound	Concentration	Mean Firing Rate (MFR) Inhibition	Mean Bursting Rate (MBR) Inhibition
Syzalterin	10 μg/mL	Significant Inhibition	Significant Inhibition
Genistein	10 μg/mL	No significant inhibition	No significant inhibition
Apigenin	10 μg/mL	No significant inhibition	No significant inhibition
Z. latifolia lipophilic extract (ZL_lipo)	10 μg/mL	Significant Inhibition	Significant Inhibition
Z. latifolia hydrophilic extract (ZL_hydro)	10 μg/mL	No inhibition	No inhibition

Note: The qualitative data presented is based on the findings of Alloisio et al. (2020). The term "Significant Inhibition" indicates a substantial reduction in neuronal activity as observed in the study, while "No significant inhibition" indicates a lack of discernible effect at the tested concentrations.

Other Flavonoids in Zornia latifolia

Besides **Syzalterin**, genistein, and apigenin, Zornia latifolia is also known to contain flavonoid di-glycosides derived from luteolin, apigenin, and genistein.[3] The hydrophilic extract of the plant, which would contain these glycosides, did not show any inhibitory effects on neuronal firing, further highlighting the unique activity of the aglycone **Syzalterin**.[1][2]



Experimental Protocols Flavonoid Extraction and Isolation from Zornia latifolia

The following is a generalized protocol based on methods for flavonoid extraction from plant material. For the specific study cited, a 2-propanol extract of the aerial parts of the plant was used.

- Extraction: Dried and powdered aerial parts of Zornia latifolia are subjected to extraction with 2-propanol.
- Fractionation: The crude extract is then partitioned to separate it into a lipophilic fraction (containing flavonoid aglycones) and a hydrophilic fraction (containing flavonoid glycosides).
- Column Chromatography: The lipophilic fraction is further purified using column chromatography to isolate individual flavonoid constituents.
- Identification: The isolated compounds are identified and characterized using techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Multielectrode Array (MEA) Analysis of Rat Cortical Neurons

The following protocol outlines the key steps for assessing the neuroactivity of the isolated flavonoids.

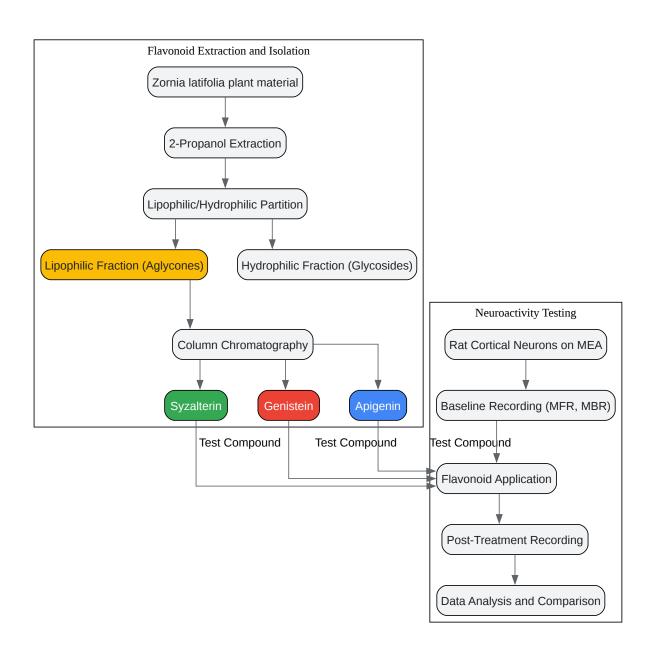
- Cell Culture: Primary cortical neurons are harvested from rat embryos and cultured on MEA
 plates. The neurons are allowed to form functional synaptic networks over a period of several
 days in vitro.
- Baseline Recording: The spontaneous electrical activity of the mature neuronal network is recorded to establish a baseline for MFR and MBR.
- Compound Application: The isolated flavonoids (**Syzalterin**, genistein, apigenin) are dissolved in a suitable solvent and applied to the cell cultures at the desired concentrations.



- Post-Treatment Recording: The neuronal activity is recorded again after the application of the compounds.
- Data Analysis: The changes in MFR and MBR are quantified and compared to the baseline recordings and to control (vehicle-treated) cultures to determine the effect of each compound.

Visualizations









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- To cite this document: BenchChem. [Syzalterin Outperforms Other Flavonoids in Zornia latifolia in Modulating Neuronal Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b157492#syzalterin-versus-other-flavonoids-from-zornia-latifolia]

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